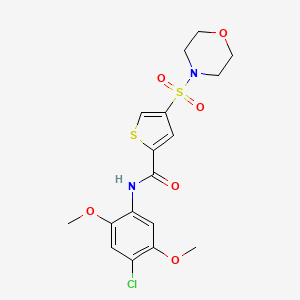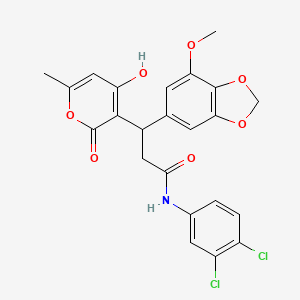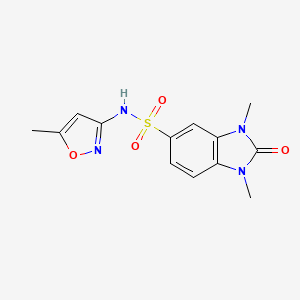
N-(4-chloro-2,5-dimethoxyphenyl)-4-(morpholin-4-ylsulfonyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-4-(4-MORPHOLINYLSULFONYL)-2-THIOPHENECARBOXAMIDE is a complex organic compound that belongs to the class of sulfonyl-containing thiophene carboxamides. This compound is characterized by its unique chemical structure, which includes a chlorinated dimethoxyphenyl group, a morpholinylsulfonyl group, and a thiophene carboxamide moiety. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-4-(4-MORPHOLINYLSULFONYL)-2-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Chlorinated Dimethoxyphenyl Intermediate: This step involves the chlorination of a dimethoxyphenyl precursor under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the Morpholinylsulfonyl Group: The morpholinylsulfonyl group can be introduced via a sulfonylation reaction using reagents like sulfonyl chlorides in the presence of a base such as triethylamine.
Coupling with Thiophene Carboxamide: The final step involves coupling the intermediate with a thiophene carboxamide derivative using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-4-(4-MORPHOLINYLSULFONYL)-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-4-(4-MORPHOLINYLSULFONYL)-2-THIOPHENECARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-4-(4-MORPHOLINYLSULFONYL)-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or inhibits.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
Comparison with Similar Compounds
Similar Compounds
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-4-(4-MORPHOLINYLSULFONYL)-2-THIOPHENECARBOXAMIDE: can be compared with other sulfonyl-containing thiophene carboxamides or related compounds with similar structural features.
Uniqueness
Structural Uniqueness: The presence of the chlorinated dimethoxyphenyl group and the morpholinylsulfonyl group makes this compound unique compared to other similar compounds.
Biological Activity: Its specific biological activities and potential therapeutic effects may differ from those of related compounds, making it a subject of interest in scientific research.
Properties
Molecular Formula |
C17H19ClN2O6S2 |
|---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide |
InChI |
InChI=1S/C17H19ClN2O6S2/c1-24-14-9-13(15(25-2)8-12(14)18)19-17(21)16-7-11(10-27-16)28(22,23)20-3-5-26-6-4-20/h7-10H,3-6H2,1-2H3,(H,19,21) |
InChI Key |
NAXVRISHSMMDOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCOCC3)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methylphenyl)-2-({5-(pyridin-4-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11056232.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11056233.png)
![13-(methoxymethyl)-11-methyl-4-[4-(trifluoromethyl)phenyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11056238.png)

![4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}butanoic acid](/img/structure/B11056245.png)
![5-methyl-N-(2-methylphenyl)-4-oxo-2-sulfanyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11056259.png)
![[1,2,4]Triazolo[4,3-b]pyridazin-8-amine, N-(1,3-benzodioxol-5-ylmethyl)-6-methyl-](/img/structure/B11056260.png)
![5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11056261.png)

![methyl 3-(3-bromo-4,5-dimethoxyphenyl)-3-(3-hydroxy-6-{[(4-methoxyphenyl)sulfanyl]methyl}-4-oxo-4H-pyran-2-yl)propanoate](/img/structure/B11056272.png)
![6-(5-chlorothiophen-2-yl)-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11056276.png)
![N-benzyl-1-{[(5-chloro-2-methylphenyl)amino]methyl}-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11056279.png)
![Methyl 6-[(4-hydroxyphenyl)carbonyl]-7-(2-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11056302.png)
![6-benzyl-2-hydroxy-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11056306.png)
